3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Beschreibung
The compound 3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidinone core substituted with a 4-methylbenzyl group at the N3 position and a 1,2,4-oxadiazole ring linked to a thiophen-2-yl moiety at the C6 position. Structural characterization would employ ¹H NMR, IR, and mass spectrometry, as demonstrated for related derivatives .
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2S/c1-12-4-6-13(7-5-12)9-26-18-16(22-24-26)19(27)25(11-20-18)10-15-21-17(23-28-15)14-3-2-8-29-14/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDNIKHNULWYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CS5)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 1207024-16-5) is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.4 g/mol. The structure comprises a triazolo-pyrimidine core linked to an oxadiazole and a thiophene ring, which are known to enhance biological activity through diverse mechanisms.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide range of biological activities including:
- Anticancer : Many derivatives show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Compounds with similar structures have demonstrated antibacterial and antifungal properties.
- Anti-inflammatory : Some derivatives have been reported to inhibit inflammatory pathways.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and inflammation .
- Receptor Modulation : The triazole ring can interact with various receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis .
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, thereby disrupting replication processes in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to the target molecule:
Anticancer Activity
A study highlighted that derivatives of 1,2,4-oxadiazoles exhibited IC50 values ranging from 10 μM to 50 μM against multiple cancer cell lines including breast and lung cancer cells . The specific compound's efficacy needs further exploration through in vitro and in vivo studies to establish its potential as an anticancer agent.
Antimicrobial Properties
Research on related pyrimidine derivatives has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 20 μg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Compounds with similar structural features have been noted for their ability to reduce pro-inflammatory cytokines in cellular assays. Notably, some oxadiazole derivatives were reported to significantly lower TNF-alpha levels in activated macrophages .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine rings exhibit substantial antimicrobial activity. The presence of the thiophene and oxadiazole groups in this compound may enhance its efficacy against a range of pathogens. For instance, derivatives of similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's ability to interact with biological macromolecules makes it a candidate for anticancer drug development. Studies on related triazole derivatives have demonstrated their capacity to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds with similar heterocyclic structures have been reported to possess anti-inflammatory properties. The incorporation of the oxadiazole group may contribute to the modulation of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of similar triazolo-pyrimidine derivatives reported minimum inhibitory concentrations (MICs) that suggest potent activity against various bacterial strains. This supports the hypothesis that the compound could be developed as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism of action appears to involve DNA intercalation and disruption of replication processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Core Heterocyclic Systems
The target compound’s triazolo[4,5-d]pyrimidinone core distinguishes it from structurally related heterocycles, such as:
- Imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidines (e.g., Figure 20 in ), which feature additional nitrogen atoms, influencing solubility and bioactivity .
Functional Group Impact
- Oxadiazole vs. Thiazole/Thiadiazole : The 1,2,4-oxadiazole group in the target compound may improve metabolic stability compared to thiazole-containing analogs .
- 4-Methylbenzyl Group : Similar to the p-tolyl group in Figure 18 (), this substituent likely increases hydrophobicity, affecting membrane permeability .
Research Findings and Implications
While direct bioactivity data for the target compound is absent in the provided evidence, structural comparisons suggest:
Enhanced Stability : The triazolo-oxadiazole combination may confer resistance to enzymatic degradation compared to thiazolo derivatives .
Tunable Lipophilicity : The 4-methylbenzyl and thiophen-2-yl groups could optimize logP values for CNS penetration or intracellular targeting .
Computational Predictions : Analogous compounds like L3 and L5 have undergone computational studies to predict binding modes, a strategy applicable to the target compound .
Vorbereitungsmethoden
Retrosynthetic Analysis and Fragment Preparation
The target compound can be dissected into three primary fragments:
- Triazolopyrimidinone core
- 4-Methylbenzyl substituent
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl side chain
Synthesis of the Triazolopyrimidinone Core
The triazolopyrimidinone scaffold is typically constructed via cyclocondensation of diaminopyrimidinones with triazole-forming reagents. A validated approach involves the reaction of 2,3-diaminopyrimidin-4(3H)-one with nitrous acid (HNO2) under acidic conditions to form the triazole ring. For example, oxidative cyclization using polyphosphoric acid (PPA) at 250–280°C for 18–20 h yields the fused triazolopyrimidinone system.
Key Reaction Conditions
Preparation of the 4-Methylbenzyl Group
The 4-methylbenzyl moiety is introduced via alkylation or nucleophilic substitution. Benzylation of nitrogen-containing heterocycles is commonly achieved using 4-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF).
Example Protocol
Synthesis of the (3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)methyl Side Chain
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and an amidoxime. Thiophene-2-carbonitrile is treated with hydroxylamine hydrochloride to form the corresponding amidoxime, which is then coupled with a carboxylic acid derivative (e.g., chloroacetic acid) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent.
Stepwise Procedure
Assembly of the Target Compound
Functionalization of the Triazolopyrimidinone Core
The triazolopyrimidinone core is sequentially functionalized at positions 3 and 6 through alkylation and nucleophilic substitution.
N3-Alkylation with 4-Methylbenzyl Bromide
- Substrate : Triazolopyrimidinone
- Reagent : 4-Methylbenzyl bromide (1.2 equiv)
- Base : K2CO3 (2.0 equiv)
- Solvent : DMF, 80°C, 12 h
- Yield : 68%
C6-Substitution with the Oxadiazole Side Chain
The chloromethyl-oxadiazole intermediate undergoes nucleophilic displacement with the triazolopyrimidinone’s secondary amine.
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
The cyclization of amidoximes with carboxylic acids requires careful control to avoid regioisomeric by-products. Microwave-assisted synthesis in ionic liquids (e.g., BMIM-PF6) enhances reaction efficiency, reducing time from 24 h to 30 min and improving yields to >90%.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Traditional) | Method 2 (Microwave) |
|---|---|---|
| Oxadiazole Cyclization | 24 h, 70% yield | 30 min, 92% yield |
| Triazole Formation | 18 h, 75% yield | 2 h, 88% yield |
| Overall Yield | 32% | 48% |
Scalability and Industrial Relevance
The microwave-assisted route demonstrates superior scalability due to reduced reaction times and higher yields. However, the use of ionic liquids necessitates cost-benefit analysis for large-scale production. Alternative solvents like ethanol-water mixtures may offer greener alternatives.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this triazolo-pyrimidine derivative involves multi-step reactions, including oxadiazole ring formation and triazolo-pyrimidine core assembly. Critical factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to stabilize intermediates and enhance reaction rates .
- Catalysts : Potassium carbonate or palladium-based catalysts may facilitate coupling reactions (e.g., Suzuki-Miyaura for thiophene integration) .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, as impurities can skew biological assay results .
- Yield optimization : Reaction time (typically 12–24 hours) and temperature (80–120°C) must be calibrated to balance yield and decomposition risks .
Q. Which spectroscopic and crystallographic methods are recommended for structural validation?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methylbenzyl and oxadiazole-methyl groups) and assess purity .
- X-ray crystallography : For unambiguous confirmation of the triazolo-pyrimidine core and stereochemistry. Software like SHELXL (via Olex2) is standard for refining crystal structures .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, particularly for heterocyclic frameworks .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize kinases or enzymes with known interactions with triazolo-pyrimidine scaffolds (e.g., adenosine receptors, bacterial DNA gyrase) .
- Assay conditions : Use cell-free systems (e.g., ELISA for enzyme inhibition) to minimize cytotoxicity interference. Include positive controls like known inhibitors (e.g., staurosporine for kinases) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values. Triplicate runs are critical for statistical validity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., oxadiazole nitrogen atoms). Basis sets like 6-311G(d,p) provide reliable charge distribution data .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like HER2 or EGFR. Validate docking poses with molecular dynamics simulations (200 ns trajectories) to assess stability .
- ADMET prediction : Tools like SwissADME can estimate logP (lipophilicity) and CYP450 interactions, guiding lead optimization .
Q. How to resolve contradictions in biological activity data across studies?
- Source analysis : Compare assay protocols (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Structural analogs : Benchmark against derivatives (Table 1) to isolate substituent effects. Fluorine vs. chlorine on the benzyl group can alter electron-withdrawing properties and binding affinity .
Q. Table 1: Comparison of Structural Analogs
| Compound Substituents | Key Biological Activity | Reference |
|---|---|---|
| 2-Chlorobenzyl, 4-ethoxyphenyl | Kinase inhibition (IC = 12 nM) | |
| 4-Fluorobenzyl, thiophen-2-yl | Antibacterial (MIC = 3.2 µg/mL) | |
| 3-Methoxybenzyl, pyridinyl | Anticancer (IC = 8 µM) |
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Systematically replace substituents (e.g., methylbenzyl with halogenated analogs) and measure changes in binding energy (ΔΔG) .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity. Training sets should include ≥20 derivatives for robust validation .
- Crystallographic SAR : Overlay X-ray structures of ligand-target complexes to identify critical hydrogen bonds (e.g., between oxadiazole and kinase hinge region) .
Q. How to address solubility and stability challenges in pharmacological assays?
- Solubility enhancement : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for aqueous systems .
- Stability testing : Conduct HPLC-UV stability assays under physiological conditions (pH 7.4, 37°C). Oxadiazole rings may hydrolyze in acidic buffers, requiring formulation adjustments .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
